2-Amino-2-(2-fluorophenyl)ethen-1-ol
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Overview
Description
2-Amino-2-(2-fluorophenyl)ethen-1-ol is an organic compound with the molecular formula C8H10FNO It is characterized by the presence of an amino group, a fluorophenyl group, and an ethenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluorophenyl)ethen-1-ol typically involves the reaction of 2-fluorobenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluorophenyl)ethen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-2-(2-fluorophenyl)ethen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluorophenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(3-fluorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-fluorophenyl)ethen-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(Z)-2-amino-2-(2-fluorophenyl)ethenol |
InChI |
InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-5,11H,10H2/b8-5- |
InChI Key |
GEKLGHNBHHPHJA-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/O)/N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CO)N)F |
Origin of Product |
United States |
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